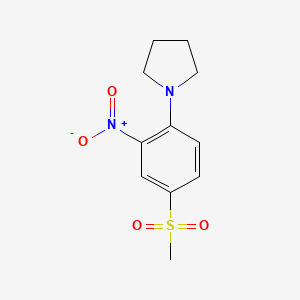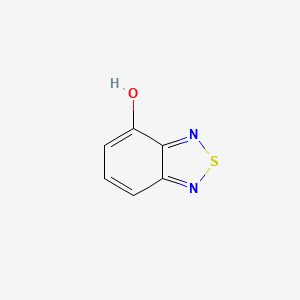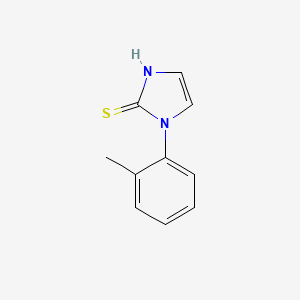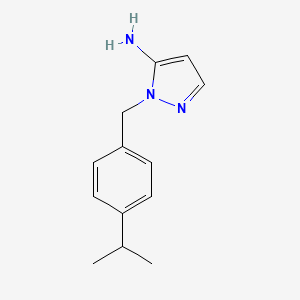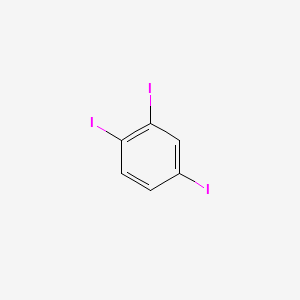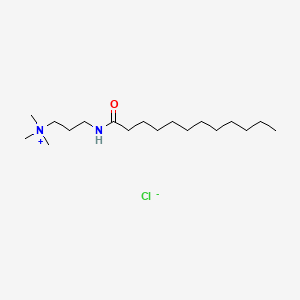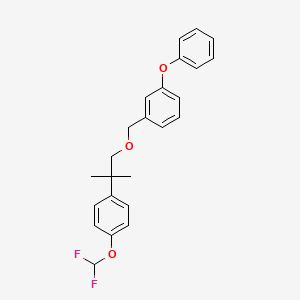
3-Phenoxybenzyl 2-(4-difluoromethoxyphenyl)-2-methylpropyl ether
概要
説明
3-Phenoxybenzyl 2-(4-difluoromethoxyphenyl)-2-methylpropyl ether (3PB-DFME) is an ether compound that has been studied for its potential applications in a variety of scientific fields. 3PB-DFME is an ether derivative that has been used in the synthesis of a variety of compounds, including drugs, and has been studied for its potential effects on the biochemical and physiological processes of living organisms.
科学的研究の応用
3-Phenoxybenzyl 2-(4-difluoromethoxyphenyl)-2-methylpropyl ether has been studied for its potential applications in a variety of scientific fields. It has been used as a reagent in the synthesis of a variety of compounds, including drugs, and has been studied for its potential effects on the biochemical and physiological processes of living organisms. 3-Phenoxybenzyl 2-(4-difluoromethoxyphenyl)-2-methylpropyl ether has also been used as a catalyst in the synthesis of various organic compounds, and has been studied for its potential applications in organic chemistry.
作用機序
The mechanism of action of 3-Phenoxybenzyl 2-(4-difluoromethoxyphenyl)-2-methylpropyl ether is not yet fully understood. However, it is believed that 3-Phenoxybenzyl 2-(4-difluoromethoxyphenyl)-2-methylpropyl ether acts as a proton acceptor, which allows it to form hydrogen bonds with other molecules. This allows 3-Phenoxybenzyl 2-(4-difluoromethoxyphenyl)-2-methylpropyl ether to interact with a variety of molecules, including proteins, enzymes, and other biological molecules. This interaction can result in a variety of effects, including changes in the structure and function of proteins and enzymes, as well as changes in the biochemical and physiological processes of living organisms.
生化学的および生理学的効果
3-Phenoxybenzyl 2-(4-difluoromethoxyphenyl)-2-methylpropyl ether has been studied for its potential effects on the biochemical and physiological processes of living organisms. It has been shown to interact with a variety of proteins and enzymes, resulting in changes in their structure and function. It has also been shown to interact with other biological molecules, resulting in changes in the biochemical and physiological processes of living organisms. In addition, 3-Phenoxybenzyl 2-(4-difluoromethoxyphenyl)-2-methylpropyl ether has been shown to have an effect on the immune system, resulting in an increase in the production of certain cytokines.
実験室実験の利点と制限
3-Phenoxybenzyl 2-(4-difluoromethoxyphenyl)-2-methylpropyl ether has several advantages for laboratory experiments. It is relatively easy to synthesize and is relatively stable, making it suitable for use in a variety of experiments. In addition, 3-Phenoxybenzyl 2-(4-difluoromethoxyphenyl)-2-methylpropyl ether is relatively non-toxic and has low solubility in water, making it suitable for use in a variety of biological experiments. However, 3-Phenoxybenzyl 2-(4-difluoromethoxyphenyl)-2-methylpropyl ether has some limitations for laboratory experiments. It is not very soluble in organic solvents, making it difficult to use in certain experiments. In addition, 3-Phenoxybenzyl 2-(4-difluoromethoxyphenyl)-2-methylpropyl ether is not very stable in the presence of light and heat, making it difficult to use in certain experiments.
将来の方向性
There are a variety of potential future directions for the study of 3-Phenoxybenzyl 2-(4-difluoromethoxyphenyl)-2-methylpropyl ether. One potential direction is the study of its effects on the biochemical and physiological processes of living organisms. This could include studies of its effects on the immune system, its effects on the structure and function of proteins and enzymes, and its effects on other biological molecules. Another potential direction is the study of its potential applications in organic chemistry. This could include studies of its use as a reagent in the synthesis of various compounds, its use as a catalyst in the synthesis of various compounds, and its potential use as a drug. Finally, another potential direction is the study of its potential toxicity and its potential side effects. This could include studies of its potential effects on the human body, its potential interactions with other drugs, and its potential long-term effects.
特性
IUPAC Name |
1-(difluoromethoxy)-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F2O3/c1-24(2,19-11-13-21(14-12-19)29-23(25)26)17-27-16-18-7-6-10-22(15-18)28-20-8-4-3-5-9-20/h3-15,23H,16-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPFXTQJTZVUJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=C(C=C3)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30230676 | |
| Record name | Benzene, 1-((2-(4-(difluoromethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30230676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenoxybenzyl 2-(4-difluoromethoxyphenyl)-2-methylpropyl ether | |
CAS RN |
80843-70-5 | |
| Record name | Benzene, 1-((2-(4-(difluoromethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080843705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-((2-(4-(difluoromethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30230676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

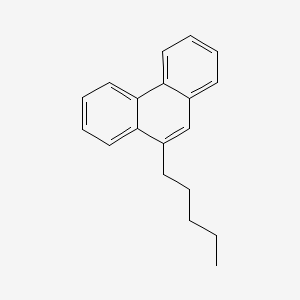
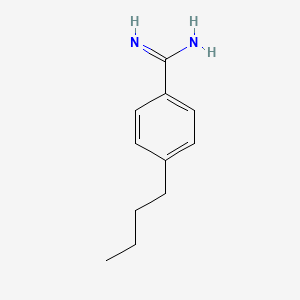
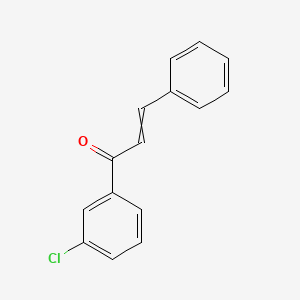
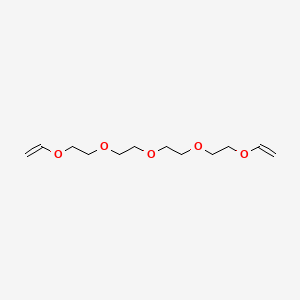
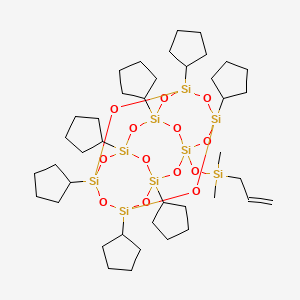
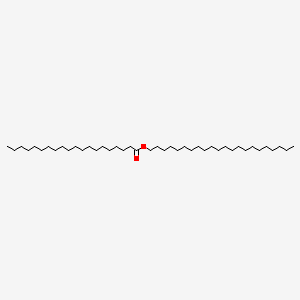
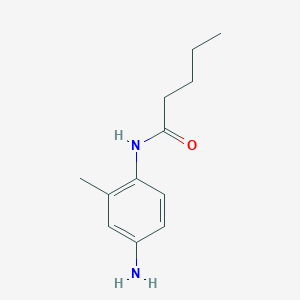
![N,N-Diethyl-1H-benzo[d]imidazol-2-amine](/img/structure/B1622154.png)
